molecular formula C19H16N2O6 B4899382 methyl (4Z)-1-(furan-2-ylmethyl)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate

methyl (4Z)-1-(furan-2-ylmethyl)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate

Cat. No.: B4899382
M. Wt: 368.3 g/mol
InChI Key: PVSQWYLRCYCHCK-GDNBJRDFSA-N
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Description

Methyl (4Z)-1-(furan-2-ylmethyl)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate is a complex organic compound that features a furan ring, a nitrophenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-1-(furan-2-ylmethyl)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Introduction of the nitrophenyl group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Formation of the pyrrole ring: The pyrrole ring is synthesized through condensation reactions involving appropriate amines and carbonyl compounds.

    Coupling reactions: The furan, nitrophenyl, and pyrrole moieties are coupled together using cross-coupling reactions, such as Suzuki or Heck reactions, under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-1-(furan-2-ylmethyl)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The furan and pyrrole rings can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitrophenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Methyl (4Z)-1-(furan-2-ylmethyl)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used as a probe to study enzyme mechanisms and as a ligand in receptor binding studies.

    Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (4Z)-1-(furan-2-ylmethyl)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4Z)-1-(furan-2-ylmethyl)-2-methyl-4-[(4-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate
  • Methyl (4Z)-1-(furan-2-ylmethyl)-2-methyl-4-[(3-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate

Uniqueness

Methyl (4Z)-1-(furan-2-ylmethyl)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate is unique due to the specific positioning of the nitrophenyl group, which influences its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological and material properties compared to its isomers.

Properties

IUPAC Name

methyl (4Z)-1-(furan-2-ylmethyl)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c1-12-17(19(23)26-2)15(10-13-6-3-4-8-16(13)21(24)25)18(22)20(12)11-14-7-5-9-27-14/h3-10H,11H2,1-2H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSQWYLRCYCHCK-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)N1CC3=CC=CO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C(=O)N1CC3=CC=CO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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